molecular formula C21H22N4O B2547356 (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide CAS No. 885179-38-4

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide

Cat. No.: B2547356
CAS No.: 885179-38-4
M. Wt: 346.434
InChI Key: PDCVLIXMHMSZSD-HTXNQAPBSA-N
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Description

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide is an organic compound that features a cyano group, a benzyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-phenylpiperazine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the final compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyano-3-(4-methylpiperazin-1-yl)prop-2-enamide
  • N-benzyl-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide

Uniqueness

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety, in particular, contributes to its potential as a pharmacologically active compound.

Properties

IUPAC Name

(E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c22-15-19(21(26)23-16-18-7-3-1-4-8-18)17-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,17H,11-14,16H2,(H,23,26)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCVLIXMHMSZSD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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